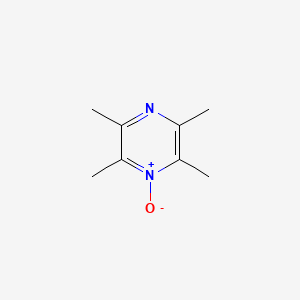
2,3,5,6-Tetramethylpyrazine 1-oxide
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetramethylpyrazine 1-oxide typically involves the oxidation of 2,3,5,6-Tetramethylpyrazine. One common method includes the use of hydrogen peroxide as an oxidizing agent under controlled conditions . The reaction is carried out in an aqueous medium at room temperature, ensuring high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound often employs a green and sustainable approach. This involves the microbial fermentation of glucose to produce acetoin, which is then chemically converted to 2,3,5,6-Tetramethylpyrazine . The final oxidation step to produce this compound is performed using environmentally friendly oxidizing agents .
化学反応の分析
Types of Reactions: 2,3,5,6-Tetramethylpyrazine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: It can be reduced back to 2,3,5,6-Tetramethylpyrazine under specific conditions.
Substitution: The methyl groups on the pyrazine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of higher oxidation state derivatives.
Reduction: Regeneration of 2,3,5,6-Tetramethylpyrazine.
Substitution: Various substituted pyrazine derivatives.
科学的研究の応用
2,3,5,6-Tetramethylpyrazine 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in modulating cellular pathways and gene expression.
Medicine: Investigated for its neuroprotective, anti-inflammatory, and anticancer properties.
Industry: Utilized as a flavoring agent in the food and beverage industry.
作用機序
The mechanism of action of 2,3,5,6-Tetramethylpyrazine 1-oxide involves multiple molecular targets and pathways:
Neuroprotection: It modulates the PI3K/Akt/mTOR and MAPK signaling pathways, reducing oxidative stress and inflammation.
Anti-inflammatory: Inhibits the expression of pro-inflammatory cytokines and enzymes.
Anticancer: Suppresses the epithelial-mesenchymal transition in cancer cells by downregulating MnSOD and other related proteins.
類似化合物との比較
2,3,5,6-Tetramethylpyrazine: The parent compound, known for its cardiovascular benefits.
2,3,5-Trimethylpyrazine: A related compound with similar flavoring properties but different biological activities.
Tetramethylpyrazine hydrochloride: A salt form used in various pharmaceutical applications.
Uniqueness: 2,3,5,6-Tetramethylpyrazine 1-oxide is unique due to its enhanced stability and specific biological activities compared to its parent compound . Its ability to modulate multiple signaling pathways makes it a valuable compound in medical research .
特性
IUPAC Name |
2,3,5,6-tetramethyl-1-oxidopyrazin-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-5-7(3)10(11)8(4)6(2)9-5/h1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKOVWZAVHJNPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=C(C(=N1)C)C)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















